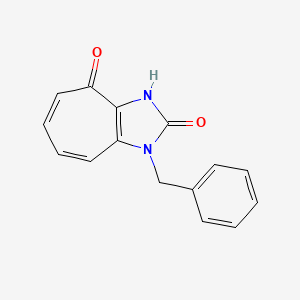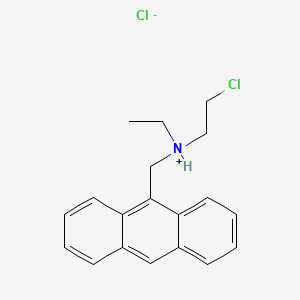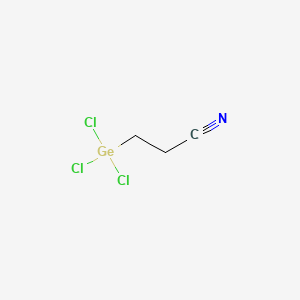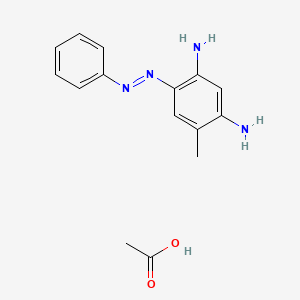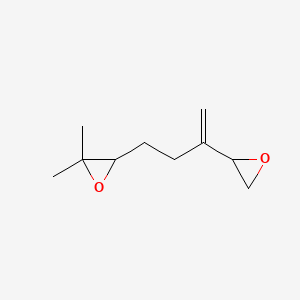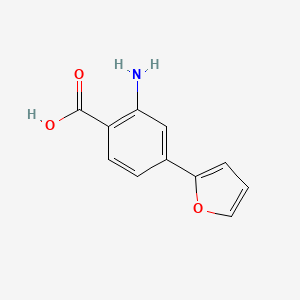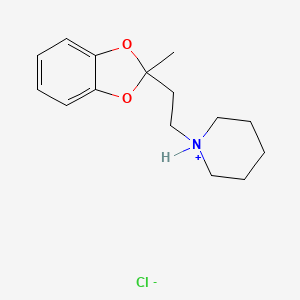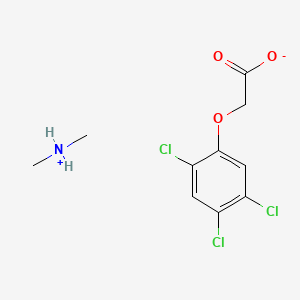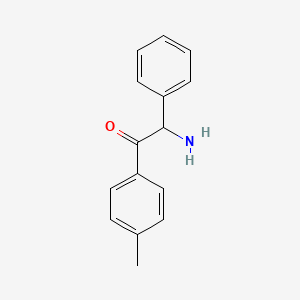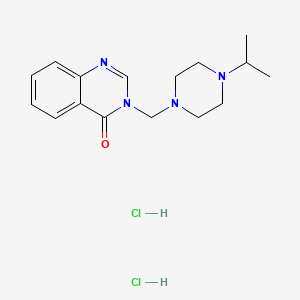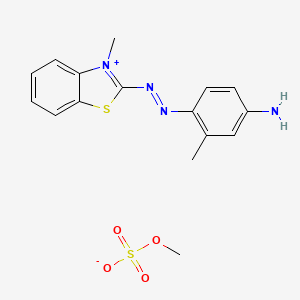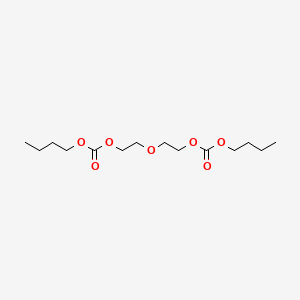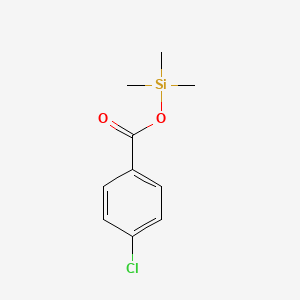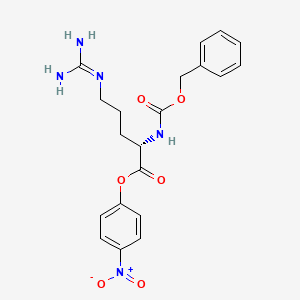
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester can be synthesized through the esterification of N(2)-Benzyloxycarbonylarginine with 4-nitrophenol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding N(2)-Benzyloxycarbonylarginine and 4-nitrophenol.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can undergo nucleophilic substitution reactions where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as common reagents.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typically used.
Substitution: Various nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: N(2)-Benzyloxycarbonylarginine and 4-nitrophenol.
Reduction: N(2)-Benzyloxycarbonylarginine-4-aminophenyl ester.
Substitution: Products depend on the nucleophile used.
科学研究应用
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptide bonds.
Biology: Employed in enzyme assays to study protease activity, as the ester bond can be cleaved by specific enzymes.
Medicine: Investigated for its potential use in drug delivery systems, where the ester bond can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester involves the cleavage of the ester bond. In biological systems, this cleavage is often catalyzed by enzymes such as esterases or proteases. The molecular targets include the ester bond itself, which is hydrolyzed to release the constituent molecules. The pathways involved in this process are typically enzymatic hydrolysis pathways.
相似化合物的比较
Similar Compounds
- N(2)-Benzyloxycarbonylarginine methyl ester
- N(2)-Benzyloxycarbonylarginine ethyl ester
- N(2)-Benzyloxycarbonylarginine phenyl ester
Uniqueness
N(2)-Benzyloxycarbonylarginine-4-nitrophenyl ester is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and the ability to undergo reduction reactions. This makes it particularly useful in specific synthetic and analytical applications where these properties are advantageous.
属性
CAS 编号 |
68172-31-6 |
|---|---|
分子式 |
C20H23N5O6 |
分子量 |
429.4 g/mol |
IUPAC 名称 |
(4-nitrophenyl) (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C20H23N5O6/c21-19(22)23-12-4-7-17(24-20(27)30-13-14-5-2-1-3-6-14)18(26)31-16-10-8-15(9-11-16)25(28)29/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H4,21,22,23)/t17-/m0/s1 |
InChI 键 |
UXGFJYQFSUTKFH-KRWDZBQOSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


